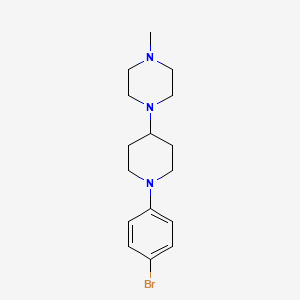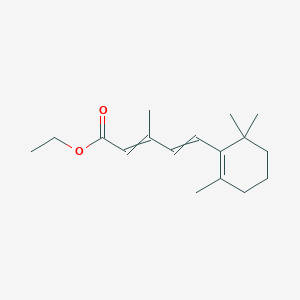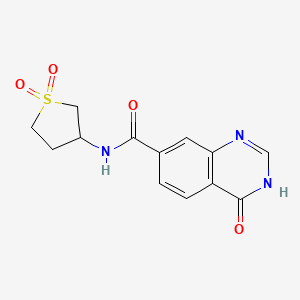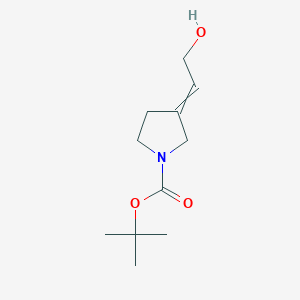
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a bromophenyl group attached to a piperidine ring, further connected to a methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromophenyl)piperidine. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Brorphine: A piperidine-based opioid analgesic with a similar structure but different pharmacological properties.
Benzylfentanyl: Another compound with structural similarities but distinct effects and uses.
Bezitramide: Shares some structural features but is classified differently in terms of its legal and therapeutic status.
Uniqueness
1-(1-(4-Bromophenyl)piperidin-4-yl)-4-methylpiperazine is unique due to its specific combination of a bromophenyl group with a piperidine and methylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C16H24BrN3 |
|---|---|
分子量 |
338.29 g/mol |
IUPAC名 |
1-[1-(4-bromophenyl)piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C16H24BrN3/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13H2,1H3 |
InChIキー |
XDVXRQPLTPMIAJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B14093538.png)
![2-[2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14093541.png)


![8-(4-methoxybenzyl)-1,7-dimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093557.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093561.png)
![6-(2,3-dimethylphenyl)-2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14093569.png)
![Methyl 5-bromo-4-[(2,2,2-trifluoroacetyl)amino]-3-isothiazolecarboxylate](/img/structure/B14093570.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14093577.png)

![1-(3-Ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093589.png)

![9-(4-ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14093596.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14093621.png)
